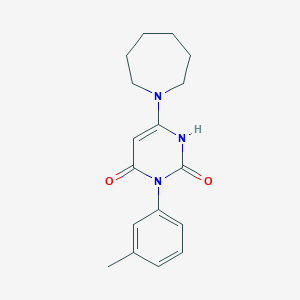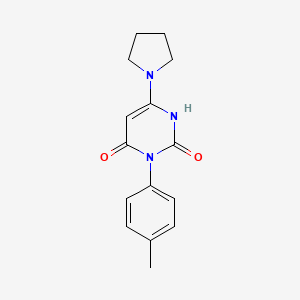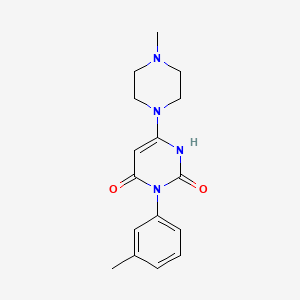
6-(azepan-1-yl)-3-(3-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Azepan-1-yl)-3-(3-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (6-Methyl-Tetrahydropyrimidine-2,4-dione) is an organic compound that has been used in various scientific research applications. It is a heterocyclic compound with an aromatic ring and an azepane ring. It is a white solid and is soluble in organic solvents. 6-Methyl-Tetrahydropyrimidine-2,4-dione is an important synthetic intermediate used in the synthesis of various biologically active compounds. It is also used as a starting material for the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, anticonvulsants, and anticancer drugs.
科学研究应用
6-Methyl-Tetrahydropyrimidine-2,4-dione has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of biologically active compounds. It has also been used as a synthetic intermediate for the synthesis of pharmaceuticals, including anti-inflammatory drugs, anticonvulsants, and anticancer drugs. Additionally, 6-Methyl-Tetrahydropyrimidine-2,4-dione has been used in the synthesis of a variety of drugs, including anticonvulsants, anti-inflammatory drugs, and anticancer drugs.
作用机制
The mechanism of action of 6-Methyl-Tetrahydropyrimidine-2,4-dione is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. In particular, 6-Methyl-Tetrahydropyrimidine-2,4-dione has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Methyl-Tetrahydropyrimidine-2,4-dione have not been extensively studied. However, it has been shown to have some effects on the body. In particular, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been shown to have an effect on the expression of certain genes involved in the regulation of cell growth and differentiation.
实验室实验的优点和局限性
6-Methyl-Tetrahydropyrimidine-2,4-dione has a number of advantages and limitations for use in laboratory experiments. One of the major advantages of the compound is its availability. 6-Methyl-Tetrahydropyrimidine-2,4-dione is commercially available and can be easily obtained from chemical suppliers. Additionally, the compound is relatively stable and can be stored for extended periods of time.
However, there are some limitations to the use of 6-Methyl-Tetrahydropyrimidine-2,4-dione in laboratory experiments. One of the major limitations is that the compound is not water soluble, which can make it difficult to use in aqueous solutions. Additionally, the compound is not very soluble in organic solvents, which can make it difficult to use in organic synthesis reactions.
未来方向
There are a number of potential future directions for the use of 6-Methyl-Tetrahydropyrimidine-2,4-dione in scientific research. One potential direction is the use of the compound as a starting material for the synthesis of new biologically active compounds. Additionally, the compound could be used in the development of new pharmaceuticals, including anti-inflammatory drugs, anticonvulsants, and anticancer drugs. Additionally, the compound could be used in the development of new drugs for the treatment of neurological disorders, such as epilepsy. Finally, the compound could be used in the development of new drugs for the treatment of cancer.
合成方法
The synthesis of 6-Methyl-Tetrahydropyrimidine-2,4-dione can be achieved through several different methods. The most commonly used method is the ring-closing metathesis (RCM) reaction. The RCM reaction involves the use of a ruthenium-based catalyst and an alkene substrate. The reaction proceeds through a series of steps, including the formation of an alkene-alkene bond, the formation of a carbene intermediate, and the formation of the desired product. Other methods of synthesis include the use of palladium-catalyzed reactions, the use of Grubbs-type catalysts, and the use of organocatalysts.
属性
IUPAC Name |
6-(azepan-1-yl)-3-(3-methylphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13-7-6-8-14(11-13)20-16(21)12-15(18-17(20)22)19-9-4-2-3-5-10-19/h6-8,11-12H,2-5,9-10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPBSRRSSNATEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C=C(NC2=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(azepan-1-yl)-3-(m-tolyl)pyrimidine-2,4(1H,3H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate](/img/structure/B6543712.png)
![4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide](/img/structure/B6543723.png)
![[2-(thiophen-2-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B6543728.png)
![3-(3-bromophenyl)-6-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6543746.png)

![3-(3-bromophenyl)-6-{[(pyridin-3-yl)methyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6543761.png)
![3-(2-methylphenyl)-6-{[(pyridin-3-yl)methyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6543767.png)

![6-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-3-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6543775.png)
![{[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 2-methylbenzoate](/img/structure/B6543780.png)

![methyl 1-[1-(3-methylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B6543807.png)

